molecular formula C9H13NO3S B1396638 Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 136204-59-6

Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B1396638
CAS No.: 136204-59-6
M. Wt: 215.27 g/mol
InChI Key: IQZCZEBSILXGEN-UHFFFAOYSA-N
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Description

Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes an ethyl ester group, a methoxymethyl substituent, and a methyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate has found applications in several scientific research areas:

    Chemistry: It serves as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate is largely dependent on its interaction with biological targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The methoxymethyl and methyl groups can influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

    Ethyl 2-methylthiazole-4-carboxylate: Lacks the methoxymethyl group, which may affect its reactivity and biological activity.

    Methyl 2-(methoxymethyl)-4-methylthiazole-5-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.

Uniqueness: Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of both the methoxymethyl and ethyl ester groups, which confer distinct chemical and biological properties. These functional groups can enhance its versatility in synthetic applications and its potential as a bioactive compound.

Properties

IUPAC Name

ethyl 2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-4-13-9(11)8-6(2)10-7(14-8)5-12-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZCZEBSILXGEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)COC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

20 g of methoxythioacetamide are added, with vigorous stirring, to 31.3 g of 2-chloroacetoacetic acid ethyl ester in 400 ml of benzene at room temperature and then, using a water separator, heated under reflux for 41/2 hours. After cooling to room temperature, the benzenic reaction solution is diluted with 500 ml of ethyl acetate, washed twice using 80 ml of 10% sodium carbonate solution each time and twice using 50 ml of water each time, dried over sodium sulfate and filtered. The solvent mixture is evaporated off. The yellow oil that remains is crystallised by trituration with diisopropyl ether. The beige-coloured crystals melt at 36°-37° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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